Octadecyltris(3-chlorophenyl)silane
Description
Octadecyltris(3-chlorophenyl)silane is a silane derivative featuring an octadecyl (C18) chain and three 3-chlorophenyl groups bonded to a central silicon atom. While direct studies on this compound are scarce in the provided evidence, its properties can be inferred from structurally analogous silanes and chlorophenyl-containing compounds discussed in the literature.
Properties
Molecular Formula |
C36H49Cl3Si |
|---|---|
Molecular Weight |
616.2 g/mol |
IUPAC Name |
tris(3-chlorophenyl)-octadecylsilane |
InChI |
InChI=1S/C36H49Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-40(34-24-18-21-31(37)28-34,35-25-19-22-32(38)29-35)36-26-20-23-33(39)30-36/h18-26,28-30H,2-17,27H2,1H3 |
InChI Key |
IWAGDOIRADCXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyltris(3-chlorophenyl)silane typically involves the reaction of octadecyltrichlorosilane with 3-chlorophenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Octadecyltris(3-chlorophenyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Hydrosilylation Reactions: This compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, such as alkenes and alkynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, alcohols, and amines.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the reaction.
Major Products:
Scientific Research Applications
Surface Modification
One of the primary applications of octadecyltris(3-chlorophenyl)silane is in the modification of surfaces to enhance hydrophobicity and improve adhesion properties.
- Hydrophobic Coatings : The compound can be used to create hydrophobic surfaces by forming self-assembled monolayers (SAMs) on substrates. These SAMs are beneficial in applications requiring water-repellent surfaces, such as in coatings for textiles and building materials .
- Adhesion Promoters : In polymer composites, this compound acts as an adhesion promoter, facilitating better bonding between inorganic fillers and organic matrices. This is particularly useful in enhancing the mechanical properties of composites used in automotive and aerospace industries .
Environmental Applications
The compound has shown potential in environmental remediation efforts, particularly in the removal of pollutants.
- Adsorption of Hydrocarbons : Research indicates that functionalized materials using this compound can effectively adsorb hydrocarbon pollutants from water and soil. This capability is crucial for cleaning up oil spills and other environmental contaminants .
- Hybrid Materials : When incorporated into hybrid materials, this compound enhances the material's ability to recover hydrocarbons from natural matrices, making it a valuable component in developing eco-friendly remediation technologies .
Applications in Nanotechnology
In nanotechnology, this compound is used to modify nanoparticles for various applications.
- Nanoparticle Functionalization : The silane can be used to modify the surface properties of nanoparticles, improving their stability and compatibility with organic solvents. This modification is essential for applications in drug delivery systems and catalysis .
- Liquid Crystal Displays (LCDs) : In LCD technology, this compound plays a role in enhancing the orientation of liquid crystals on substrates, which improves image clarity and stability .
Case Study 1: Hydrocarbon Adsorption
A study demonstrated the effectiveness of this compound-functionalized materials in removing crude oil from contaminated water sources. The research involved treating sepiolite with the silane compound, which resulted in a significant increase in oil adsorption capacity compared to untreated sepiolite. The treated material was able to recover over 90% of hydrocarbons within 24 hours, showcasing its potential for environmental cleanup applications .
Case Study 2: Polymer Composite Enhancement
In another case study focusing on polymer composites, this compound was incorporated into a polypropylene matrix with silica fillers. The resulting composite exhibited improved tensile strength and impact resistance compared to composites without the silane treatment. The study concluded that the silane effectively enhanced interfacial adhesion between the filler and matrix, leading to superior mechanical performance .
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Surface Modification | Hydrophobic coatings | Water repellency |
| Adhesion promoters | Improved bonding | |
| Environmental Remediation | Hydrocarbon adsorption | Effective pollutant removal |
| Hybrid materials | Eco-friendly cleanup | |
| Nanotechnology | Nanoparticle functionalization | Enhanced stability |
| Liquid crystal displays | Improved image clarity |
Mechanism of Action
The mechanism of action of Octadecyltris(3-chlorophenyl)silane involves the formation of siloxane bonds through condensation reactions. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of various organosilicon compounds. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Octadecyltrichlorosilane (C18H37SiCl3)
Structural Differences :
- Octadecyltrichlorosilane replaces the three 3-chlorophenyl groups in the target compound with three chlorine atoms.
Key Properties and Applications : - Widely used as a hydrophobic surface modifier due to its long alkyl chain .
- Reacts with hydroxylated surfaces (e.g., glass, metals) to form self-assembled monolayers, enhancing water repellency .
- Lacks aromatic groups, limiting its compatibility with polymer matrices requiring π-π interactions.
| Property | Octadecyltris(3-chlorophenyl)silane | Octadecyltrichlorosilane |
|---|---|---|
| Hydrophobicity | High (alkyl + aryl) | High (alkyl) |
| Reactivity | Moderate (aryl Cl less reactive) | High (Si-Cl bonds) |
| Polymer Compatibility | Enhanced (aromatic interactions) | Limited |
Octa-(3-chloropropyl)silsesquioxane (SS)
Structural Differences :
- SS is a silsesquioxane cage with eight 3-chloropropyl groups, contrasting with the single silicon center and bulkier substituents in the target compound .
Key Properties and Applications : - Exhibits high thermal stability due to its rigid cage structure .
- Chloropropyl groups enable covalent bonding with polymers, improving mechanical properties in composites.
- Less hydrophobic than the target compound due to shorter alkyl chains.
| Property | This compound | Octa-(3-chloropropyl)silsesquioxane |
|---|---|---|
| Thermal Stability | Moderate | High |
| Hydrophobicity | High | Moderate |
| Composite Reinforcement | Limited data | Proven efficacy in polymer matrices |
KH560 (γ-Glycidoxypropyltrimethoxysilane)
Structural Differences :
- KH560 contains an epoxy-functional group and methoxy silane, unlike the non-reactive chlorophenyl groups in the target compound . Key Properties and Applications:
- Enhances interfacial adhesion in composites (e.g., PLA/rubber) via epoxy reactions .
- Provides superior mechanical reinforcement (10–20% improvement in composites) compared to non-reactive silanes .
| Property | This compound | KH560 |
|---|---|---|
| Functional Group | 3-Chlorophenyl | Epoxy |
| Mechanical Enhancement | Potential (untested) | 10–20% improvement |
| Reactivity | Low | High (epoxy ring-opening) |
1-(3-Chlorophenyl)-1H-tetrazole
Biological Activity
Octadecyltris(3-chlorophenyl)silane is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of drug delivery, surface modification, and biocompatibility. This article explores its biological activity, synthesizing findings from various studies and sources.
This compound is characterized by its hydrophobic nature due to the long octadecyl chain and the presence of chlorophenyl groups. Its molecular formula is with a molecular weight of approximately 455.12 g/mol. The compound exhibits unique properties that facilitate its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.12 g/mol |
| Boiling Point | 265 °C |
| Density | 1.465 g/mL |
| Purity | 97% |
The biological activity of this compound is primarily attributed to its ability to modify surfaces and influence cellular interactions. The hydrophobic nature allows it to form stable coatings on various substrates, which can enhance biocompatibility and reduce protein adsorption. This property is essential in biomedical applications where surface properties significantly impact cell behavior.
Key Mechanisms:
- Surface Hydrophobicity: The long hydrocarbon chain promotes hydrophobic interactions, which can reduce the adhesion of proteins and cells on surfaces.
- Chemical Reactivity: The chlorophenyl groups can participate in further chemical reactions, allowing for functionalization that can enhance biological interactions.
Drug Delivery Systems
Research has indicated that silanes like this compound can be used in drug delivery systems due to their ability to form stable nanoparticles. These nanoparticles can encapsulate drugs and release them in a controlled manner, improving therapeutic efficacy.
Case Study:
A study demonstrated the use of silane-modified nanoparticles for targeted drug delivery in cancer therapy. The hydrophobic nature of the silane facilitated drug loading while minimizing premature release in systemic circulation .
Antimicrobial Properties
Some studies have explored the antimicrobial potential of silane compounds. This compound has shown promising results against various bacterial strains, suggesting its application in creating antimicrobial coatings for medical devices.
Research Findings:
- In vitro tests revealed a significant reduction in bacterial colonization on surfaces treated with this compound compared to untreated controls .
- The mechanism was attributed to the disruption of bacterial cell membranes due to hydrophobic interactions.
Toxicity and Safety Profile
Despite its beneficial properties, the toxicity profile of this compound must be considered. Studies indicate that while it exhibits low cytotoxicity at certain concentrations, higher doses may lead to adverse effects on cell viability.
Toxicity Assessment:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
